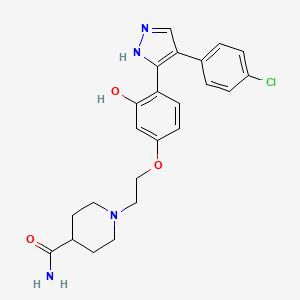

1-(2-(4-(4-(4-氯苯基)-1H-吡唑-3-基)-3-羟基苯氧基)乙基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

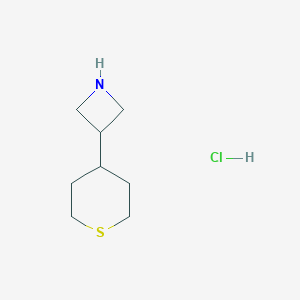

The compound , 1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including a pyrazole ring, a chlorophenyl group, a hydroxyphenoxy linkage, and a piperidine carboxamide moiety. These features suggest that the compound could be of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been demonstrated in the literature. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was synthesized using a cyclocondensation reaction under ultrasound irradiation, which offered high regioselectivity and yields ranging from 71-92% . Although the specific compound was not synthesized in this study, the methodology could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using crystallographic data . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets. The presence of a chlorophenyl group could contribute to the molecule's lipophilicity, while the hydroxyphenoxy and piperidine carboxamide groups could impact its hydrogen bonding capacity.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been reported, such as the ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in the presence of trifluoroacetic acid . This reaction leads to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. While the compound does not directly match the reactants in this study, the information is relevant as it provides insight into the reactivity of carboxamide-containing compounds under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The pyrazole ring is known for its aromaticity and nitrogen-containing heterocycle, which can affect the compound's basicity and electronic properties. The chlorophenyl group would likely increase the compound's molecular weight and hydrophobic character, while the hydroxyphenoxy linkage introduces a polar character that could enhance solubility in certain solvents. The piperidine carboxamide moiety could also influence the compound's solubility and potential for forming hydrogen bonds.

科学研究应用

分子相互作用和药效团模型

相关化合物的拮抗活性已通过分子相互作用研究进行分析,揭示了与 CB1 大麻素受体的结合相互作用的见解。围绕吡唑 C3 取代基的详细构象分析确定了不同的构象,这些构象有助于与受体的空间结合相互作用。这些发现对于理解该化合物的拮抗活性及其在针对大麻素受体的潜在治疗应用中至关重要 (Shim 等人,2002).

构效关系

作为大麻素受体拮抗剂的吡唑衍生物的构效关系 (SAR) 研究突出了有效和选择性脑大麻素 CB1 受体拮抗活性的结构要求。这些研究为开发更具选择性和效力的配体铺平了道路,这些配体具有拮抗大麻素和拟大麻活性剂的有害副作用的治疗潜力 (Lan 等人,1999).

用于成像和治疗应用的合成

描述了相关化合物合成为使用 PET 的 CB1 受体潜在成像剂,展示了该化合物在表征体内脑 CB1 受体结合中的效用。这些发展对于神经学和药理学研究具有重要意义,为非侵入性研究大麻素受体提供了工具 (Kumar 等人,2004).

未来方向

The design of biologically active compounds based on similar structures has developed in several priority directions over the past 20 years. These include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

作用机制

Target of Action

The primary target of this compound is the PIK3/AKT pathway . This pathway is one of the most commonly activated pathways in breast cancer, mainly through the constitutively active mutation in AKT1, loss of function mutation in PTEN, a negative regulator of the PIK3/AKT pathway, or PIK3CA mutations .

Mode of Action

This compound acts as a pan-AKT kinase inhibitor . It interacts with its targets by inhibiting the kinase activity of the AKT proteins, thereby preventing the phosphorylation and activation of downstream targets in the PIK3/AKT pathway .

Biochemical Pathways

The compound affects the PIK3/AKT pathway , which is involved in cell survival, growth, proliferation, angiogenesis, and metabolism . By inhibiting this pathway, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Result of Action

The result of the compound’s action is a reduction in the progression of hormone receptor-positive, HER2-negative, locally advanced or metastatic breast cancer . In the CAPItello-291 trial, the combination of this compound and fulvestrant reduced the risk of disease progression or death by 50% versus fulvestrant alone .

Action Environment

Environmental factors such as the presence of other drugs, the patient’s health status, and genetic factors can influence the compound’s action, efficacy, and stability. For example, the compound is used in combination with fulvestrant, an estrogen receptor antagonist, for the treatment of certain types of breast cancer . The patient’s health status, including liver and kidney function, can also affect the metabolism and excretion of the drug, potentially impacting its efficacy and side effects.

属性

IUPAC Name |

1-[2-[4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3/c24-17-3-1-15(2-4-17)20-14-26-27-22(20)19-6-5-18(13-21(19)29)31-12-11-28-9-7-16(8-10-28)23(25)30/h1-6,13-14,16,29H,7-12H2,(H2,25,30)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEWFZNKROSTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3012933.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)

![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)